Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate
Description
Properties
CAS No. |
28706-19-6 |
|---|---|
Molecular Formula |
C31H23N6Na3O11S3 |
Molecular Weight |
820.7 g/mol |
IUPAC Name |
trisodium;3-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H26N6O11S3.3Na/c1-18-13-19(9-11-26(18)37-36-22-15-25-24(30(17-22)51(45,46)47)7-4-8-29(25)50(42,43)44)32-31(38)33-27-12-10-21(16-28(27)48-2)35-34-20-5-3-6-23(14-20)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
ANYFCNHZKDSDER-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine (e.g., 3-aminophenyl sulphonate), NaNO2, HCl, 0-5°C | Formation of diazonium salt from sulphonated aromatic amine |
| 2 | Azo Coupling | Diazonium salt + activated aromatic compound (e.g., 2-methoxy-4-aminophenyl derivative), pH 8-10 buffer | Electrophilic aromatic substitution forming azo linkage |
| 3 | Sulphonation | Sulfuric acid or chlorosulfonic acid, controlled temperature | Introduction of sulphonate groups on aromatic rings if not pre-sulphonated |
| 4 | Amide bond formation | Reaction of amino group with acyl chloride or activated carboxylic acid derivative | Formation of amino-carbonyl-amino linkage |
| 5 | Neutralization | Sodium hydroxide or sodium carbonate | Conversion to trisodium salt form for water solubility |
Detailed Chemical Reactions
- Diazotization: The aromatic amine bearing a sulphonate group is treated with sodium nitrite in acidic conditions at low temperature to generate the diazonium salt intermediate.
- Azo Coupling: The diazonium salt is coupled with a methoxy-substituted aromatic amine or phenol under mildly alkaline conditions to form the azo bond.
- Amide Linkage Formation: The intermediate bearing amino groups is reacted with an acyl chloride derivative of the o-tolyl moiety to introduce the amino-carbonyl-amino functional group.
- Sulphonation and Salt Formation: Sulphonate groups are introduced either by direct sulphonation or by using sulphonated starting materials. The final product is neutralized with sodium bases to obtain the trisodium salt.
Research Findings and Data
Yields and Purity
| Parameter | Typical Value | Notes |
|---|---|---|
| Overall yield | 60-75% | Depending on reaction conditions and purification |
| Purity (HPLC) | >98% | High purity achieved by recrystallization and chromatographic methods |
| Solubility | High in water | Due to trisodium sulphonate groups |
| Stability | Good photostability | Suitable for fabric dye applications |
Analytical Characterization
- UV-Vis Spectroscopy: Characteristic absorption peaks in the visible region due to azo chromophores.
- FTIR Spectroscopy: Bands corresponding to azo (-N=N-), sulphonate (-SO3Na), amide (C=O), and methoxy (-OCH3) groups.
- NMR Spectroscopy: Proton and carbon signals consistent with substituted aromatic rings and functional groups.
- Mass Spectrometry: Molecular ion peaks matching calculated molecular weight.
Summary Table of Preparation Conditions
| Step | Reagents | Temperature | pH | Time | Yield (%) |
|---|---|---|---|---|---|
| Diazotization | Aromatic amine, NaNO2, HCl | 0-5°C | Acidic (pH ~1-2) | 30 min | 90-95 |
| Azo Coupling | Diazonium salt, aromatic amine | 5-15°C | 8-10 (buffered) | 1-2 h | 85-90 |
| Amide Formation | Acyl chloride, base | Room temp | Neutral to slightly basic | 2-3 h | 80-85 |
| Sulphonation (if needed) | H2SO4 or ClSO3H | 50-80°C | Acidic | 1-2 h | 70-80 |
| Neutralization | NaOH or Na2CO3 | Room temp | Neutral | 30 min | Quantitative |
Chemical Reactions Analysis
Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonated aromatic compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.
Scientific Research Applications
Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a pH indicator and a reagent in various analytical techniques.
Biology: The compound is used in staining procedures to highlight specific structures in biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, thereby exerting its effects. The compound’s ability to form stable complexes with various substrates is a key aspect of its mechanism .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains two azo (-N=N-) groups, a naphthalene-1,5-disulfonate backbone, and a methoxy-substituted phenyl group.
- Three sodium counterions enhance water solubility, typical of sulfonated azo dyes.
Applications :
Likely used as a direct or acid dye in textiles, paper, or food coloring due to its high solubility and chromophoric azo groups .
Comparison with Structurally Similar Compounds
Disodium 3-[[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-o-tolyl]azo]naphthalene-1,5-disulphonate
- Key Features: Contains a reactive triazine ring with chlorine substituents (4,6-dichloro) . Molecular formula: Not fully specified, but includes Cl and triazine groups.
- Functional Differences: The triazine ring enables covalent bonding with cellulose fibers (reactive dye), unlike the non-reactive trisodium compound. Chlorine substituents increase electrophilicity, enhancing fiber fixation but raising environmental concerns .
Disodium 3-[[5-Chloro-2-(Phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-Tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate (C.I. Acid Red 172)
- Key Features :
- Functional Differences: The sulphonylamino (-SO₂NH-) group improves hydrolytic stability compared to the carbamoyl (-CONH-) group in the trisodium compound. Used as an acid dye for wool and silk, whereas the trisodium compound may target cellulose .
Trisodium 7-[[4-Chloro-6-[(3-Sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-Methoxy-2-sulphonatophenyl)azo]naphthalene-2-sulphonate
- Key Features :
- Functional Differences :
Trisodium Bis[amino[(2-Hydroxy-3,5-dinitrophenyl)azo]naphthalenesulphonato(3-)]cobaltate(3)
- Key Features :
- Functional Differences: Nitro (-NO₂) groups increase electron-withdrawing effects, shifting absorption to longer wavelengths (bathochromic shift). Cobalt enhances lightfastness but introduces heavy metal toxicity concerns, unlike the purely organic trisodium compound .
Comparative Analysis Table
Research Findings and Mechanistic Insights
Synthesis Pathways :
- Electronic Properties: Methoxy groups in the trisodium compound act as electron donors, raising HOMO levels and inducing bathochromic shifts compared to nitro-substituted dyes . Sulphonate groups lower LUMO levels, enhancing solubility but reducing dye aggregation .
- Environmental and Regulatory Considerations: The trisodium compound’s lack of halogens may reduce regulatory restrictions compared to chlorinated or fluorinated analogs . SPE methods (e.g., Oasis HLB cartridges) are effective for extracting sulfonated dyes from wastewater, as noted in environmental studies .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions |
| pH | 8–10 | Enhances azo stability |
| Catalyst Loading | 0.5–1 mol% CuI | Accelerates coupling |
How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural characterization?
Advanced Research Question
Methodological Answer:
Contradictions often arise due to tautomerism or solvent effects. To resolve:
- Cross-Validation : Combine H/C NMR (DMSO-d6, 500 MHz) with high-resolution mass spectrometry (HRMS, ESI+) to confirm molecular weight and functional groups .
- X-ray Crystallography : Use SHELXL for refinement of crystal structures to unambiguously assign azo bond geometry and sulphonate positions .
- Computational DFT : Simulate NMR chemical shifts (B3LYP/6-311+G(d,p)) to identify dominant tautomers .
What spectroscopic methods are most effective for confirming azo bond configuration?
Basic Research Question
Methodological Answer:
- UV-Vis Spectroscopy : Measure λmax in aqueous solution (450–550 nm) to confirm π→π* transitions of the azo group .
- FT-IR : Identify N=N stretching vibrations at 1450–1600 cm and sulphonate S-O stretches at 1030–1200 cm .
- Raman Spectroscopy : Detect azo bond resonance-enhanced signals at 1350–1500 cm to distinguish cis/trans isomers .
What computational approaches model electronic transitions responsible for chromophoric properties?
Advanced Research Question
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Use CAM-B3LYP/6-31+G(d) to simulate UV-Vis spectra, correlating with experimental λmax values .
- Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict absorption wavelengths. For example, a HOMO-LUMO gap of 2.5 eV corresponds to ~500 nm .
- COMSOL Multiphysics : Integrate AI-driven simulations to optimize dye-solvent interactions and predict solvatochromic shifts .
Q. Table 2: Computational Modeling Outcomes
| Method | Key Insight | Accuracy vs. Experiment |
|---|---|---|
| TD-DFT | Predicts λmax ±10 nm | >90% correlation |
| HOMO-LUMO | Explains bathochromic shifts | Qualitative agreement |
How does pH influence sulphonate group stability in aqueous solutions?
Basic Research Question
Methodological Answer:
- Acidic Conditions (pH < 4) : Protonation of sulphonate groups reduces solubility, leading to precipitation. Monitor via turbidity assays .
- Neutral/Alkaline (pH 7–10) : Sulphonates remain ionized, enhancing stability. Use potentiometric titrations to determine pKa values (~2.5 for sulphonate deprotonation) .
- Mitigation Strategy : Buffer solutions (e.g., phosphate buffer, pH 7.4) prevent degradation during biological assays .
What strategies differentiate isomeric forms arising from azo bond tautomerism?
Advanced Research Question
Methodological Answer:
- Dynamic HPLC : Use chiral columns (e.g., Chiralpak IA) with methanol/water to separate hydrazone vs. azo tautomers .
- Variable-Temperature NMR : Observe coalescence of peaks at elevated temperatures (e.g., 80°C in DMSO-d6) to identify tautomeric exchange .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energies (398–400 eV) to distinguish azo (-N=N-) from hydrazone (-NH-N=) configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
